Tri-p-tolyl thiophosphate
Description
Overview of Thiophosphate Compounds: Structure and Classification
Thiophosphates are characterized by a central phosphorus(V) atom bonded to sulfur and oxygen atoms. nih.govnih.gov They can be broadly classified based on the number of sulfur atoms that replace oxygen in the phosphate (B84403) moiety, leading to monothiophosphates, dithiophosphates, trithiophosphates, and tetrathiophosphates. nih.gov Organic derivatives, known as organothiophosphates, are formed when organic groups are attached to one or more of the oxygen or sulfur atoms. nih.govnih.gov
The general formula for these compounds can be represented as (RO)₃₋ₓ(RS)ₓPS, where R is an organic group. nih.gov Tri-p-tolyl thiophosphate, with the chemical formula C₂₁H₂₁O₃PS, falls into this category. cnlubricantadditive.com It is an organophosphate compound where three p-tolyl groups are attached to the phosphate core via oxygen atoms, and one sulfur atom is double-bonded to the phosphorus atom.
Historical Context of Thiophosphate Research in Chemical Sciences
The systematic study of organophosphorus compounds began in the early 19th century with the esterification of phosphoric acid. researchgate.net The synthesis of the first organophosphate cholinesterase inhibitor, tetraethyl pyrophosphate (TEPP), is credited to Philippe de Clermont in 1854. researchgate.net The early 20th century saw significant advancements, particularly with the work of German chemist Gerhard Schrader in the 1930s, who synthesized numerous organophosphate compounds, initially for use as insecticides. researchgate.netwikipedia.org
The development of organothiophosphates followed a similar trajectory, driven by the search for compounds with specific properties for various applications, including as pesticides and lubricant additives. wikipedia.orgmdpi.com The introduction of a sulfur atom was found to modify the reactivity and biological activity of these compounds, leading to the development of a wide range of organothiophosphate derivatives.
Structure
3D Structure
Properties
IUPAC Name |
tris(4-methylphenoxy)-sulfanylidene-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21O3PS/c1-16-4-10-19(11-5-16)22-25(26,23-20-12-6-17(2)7-13-20)24-21-14-8-18(3)9-15-21/h4-15H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOPAJQQYQQKYEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OP(=S)(OC2=CC=C(C=C2)C)OC3=CC=C(C=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21O3PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30208411 | |
| Record name | Tri-p-tolyl thiophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30208411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
597-84-2 | |
| Record name | Tri-p-tolyl thiophosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000597842 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tri-p-tolyl thiophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30208411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis Methodologies for Tri P Tolyl Thiophosphate
Precursor-Based Synthetic Routes
Traditional synthesis of Tri-p-tolyl thiophosphate often relies on the transformation of carefully selected precursors. These methods are foundational in organophosphorus chemistry and provide reliable pathways to the target molecule.
Synthesis from Phosphorous Acid Tris(4-methylphenyl) Ester
A primary and straightforward method for preparing this compound involves its corresponding phosphite (B83602) precursor, Phosphorous Acid Tris(4-methylphenyl) Ester, also known as tri-p-tolyl phosphite. nih.gov The synthesis is achieved through the thionation of the trivalent phosphorus center in the phosphite to a pentavalent thiophosphate. This is typically accomplished by reacting tri-p-tolyl phosphite with elemental sulfur. The reaction involves the addition of sulfur to the lone pair of electrons on the phosphorus atom, a process that is often facilitated by heating. The conversion of triaryl phosphites to triaryl thiophosphates is a well-established route in organophosphorus synthesis. lookchem.com
General Reaction Scheme: (p-CH₃C₆H₄O)₃P + S → (p-CH₃C₆H₄O)₃PS
This method is advantageous due to the relative accessibility of triaryl phosphites.
Thiol-Mediated Thiophosphorylation Approaches
An alternative strategy involves building the molecule from smaller components, specifically using a thiol or its precursor. In the context of this compound, this would involve the reaction of p-cresol (B1678582) (p-methylphenol) with a suitable thiophosphorylating agent. A common agent for this type of reaction is thiophosphoryl chloride (PSCl₃).
The synthesis proceeds by the stepwise reaction of three equivalents of the sodium or potassium salt of p-cresol (sodium p-cresolate) with thiophosphoryl chloride. A base is required to deprotonate the phenol, making it a potent nucleophile to attack the electrophilic phosphorus center. wiley.com
General Reaction Scheme: 3 p-CH₃C₆H₄OH + PSCl₃ + 3 Base → (p-CH₃C₆H₄O)₃PS + 3 Base·HCl
This approach allows for the construction of unsymmetrical thiophosphates if different phenols are introduced sequentially, although for this compound, a single precursor is used.
Advanced Synthetic Strategies for Organothiophosphates
Recent advancements in synthetic chemistry have led to the development of more efficient and environmentally friendly methods for preparing organothiophosphates, including strategies that reduce reaction times and avoid the use of hazardous materials.
Microwave-Assisted Synthesis in Thiophosphate Chemistry
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating a wide range of chemical reactions. nih.gov The application of microwave irradiation can dramatically reduce reaction times, often from hours or days to mere minutes, by promoting efficient and uniform heating of the reaction mixture. nih.govresearchgate.net In the synthesis of organothiophosphates, microwave energy can be applied to solvent-free reactions, which offers additional environmental benefits by eliminating the need for volatile organic solvents. researchgate.net For instance, the reaction of alkyl halides with a mixture of diethyl phosphite, triethylamine, and sulfur can be efficiently carried out under microwave irradiation to produce phosphorothioates. researchgate.net This approach enhances reaction rates and often leads to higher yields compared to conventional heating methods. mdpi.com
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
|---|---|---|
| Reaction Time | Hours to Days | Minutes |
| Energy Input | Conductive Heating (Less Efficient) | Dielectric Heating (Highly Efficient) |
| Typical Yields | Moderate to High | Often Higher |
| Solvent Use | Often requires high-boiling solvents | Can be performed solvent-free |
Metal-Free and Environmentally Conscious Thiophosphorylation
Modern synthetic chemistry places a strong emphasis on developing "green" methodologies that avoid the use of toxic metal catalysts and harsh reagents. Several innovative, metal-free approaches to thiophosphorylation have been reported. One such strategy involves the visible-light-driven, three-component reaction of aryl thianthrenium salts, a sulfur dioxide surrogate, and phosphine (B1218219) oxides to construct C–S and S–P bonds directly. acs.org This method is notable for its mild conditions and broad substrate compatibility. acs.org
Another environmentally benign approach is the catalyst- and base-free thiophosphorylation of in situ formed ortho-quinone methides (o-QMs). rsc.orgrsc.org In this atom-economical process, a phosphorothioic acid serves a dual role as both a Brønsted acid to generate the reactive o-QM intermediate and as a nucleophilic thiolate to form the final thiophosphate product, with water as the only byproduct. rsc.orgrsc.org Furthermore, the direct S-arylation of phosphorothioate (B77711) diesters using diaryliodonium salts provides a simple, metal-free route to S-aryl phosphorothioates that proceeds with retention of stereochemistry at the phosphorus atom. acs.org
Characterization of Synthetic Products through Spectroscopic Techniques
The unambiguous identification of this compound synthesized via the aforementioned methods requires thorough characterization using various spectroscopic techniques. Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly crucial.
Infrared (IR) Spectroscopy: The IR spectrum of this compound provides key information about its functional groups. The presence of a band corresponding to the P=S double bond is characteristic of thiophosphates. Other significant absorptions include those for the P-O-C (aryl) linkages and the aromatic C-H and C=C bonds of the tolyl groups. The NIST Chemistry WebBook provides a reference gas-phase IR spectrum for tri-4-tolyl thiophosphate. nist.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the tolyl rings and a singlet for the methyl (CH₃) protons. The aromatic protons would likely appear as a set of doublets, characteristic of a para-substituted benzene (B151609) ring.
¹³C NMR: The carbon NMR spectrum would reveal signals for the aromatic carbons and a distinct signal for the methyl carbon.
³¹P NMR: The phosphorus-31 NMR spectrum is highly diagnostic for organophosphorus compounds. It would show a single resonance at a chemical shift characteristic of a thiophosphate environment, confirming the presence and electronic state of the phosphorus atom.
| Technique | Expected/Observed Feature | Interpretation |
|---|---|---|
| Formula | C₂₁H₂₁O₃PS nist.gov | Molecular Formula |
| Molecular Weight | 384.43 g/mol nist.gov | Molecular Weight |
| IR Spectroscopy nist.gov | ~650-800 cm⁻¹ | P=S stretch |
| ~950-1050 cm⁻¹ | P-O-C (Aryl) stretch | |
| ~1500, ~1600, ~3000-3100 cm⁻¹ | Aromatic C=C and C-H stretches | |
| ¹H NMR (Expected) | ~2.3 ppm (Singlet, 9H) | -CH₃ protons |
| ~7.0-7.3 ppm (Multiplet, 12H) | Aromatic protons | |
| ³¹P NMR (Expected) | Characteristic Shift | O,O,O-triaryl thiophosphate environment |
Coordination Chemistry and Ligand Properties of Tri P Tolyl Thiophosphate
Ligand Design Principles in Organothiophosphate Chemistry
Organothiophosphate ligands, including tri-p-tolyl thiophosphate, are a versatile class of compounds in coordination and organometallic chemistry. researchgate.net The design of these ligands is centered on the principle of tuning their steric and electronic properties by modifying the organic groups (R) attached to the central thiophosphate (P(S)(O)₃) core. libretexts.org This allows for the synthesis of ligands with tailored affinities for specific metal ions and control over the geometry and reactivity of the resulting complexes.
Key principles in their design and application include:
Hard and Soft Acid-Base (HSAB) Theory : Organothiophosphates are generally considered soft ligands due to the presence of the polarizable sulfur atom. researchgate.net This makes them particularly effective for binding to soft or borderline metal ions like Ag(I), Hg(II), Cd(II), and late transition metals.
Variable Coordination Modes : These ligands demonstrate remarkable bonding flexibility. They can act as monodentate ligands, coordinating through either a sulfur or an oxygen atom. They can also function as bidentate ligands, forming a four-membered chelate ring by binding through both sulfur and oxygen. Furthermore, they can act as bridging ligands between two or more metal centers, leading to the formation of dinuclear, polynuclear, or extended supramolecular structures. researchgate.net
Structural Diversity : The ability to vary the organic substituents allows for fine-tuning of the ligand's properties. For instance, changing the alkyl or aryl groups affects the ligand's steric bulk, solubility, and electronic nature (electron-donating or -withdrawing), which in turn influences the coordination number and geometry of the metal complexes formed. researchgate.nettandfonline.com These complexes can adopt various geometries, such as tetrahedral or octahedral, depending on the coordination preferences of the metal ion and the steric demands of the ligands. researchgate.net
Formation of Metal-Thiophosphate Complexes
The formation of complexes with this compound involves its direct interaction with a metal salt in a suitable solvent. The ligand typically coordinates as a neutral molecule, donating electron density from its sulfur or oxygen atoms to the metal center.
This compound reacts with transition metal ions to form coordination complexes. While specific studies on this compound with metal perchlorates are not extensively detailed, the behavior of analogous organophosphate and organothiophosphate ligands provides a clear precedent. rsc.orgacs.orgacs.org In these systems, the organothiophosphate acts as a neutral ligand, binding directly to the metal cation.
The perchlorate (B79767) ion (ClO₄⁻) is large, and its negative charge is delocalized over four oxygen atoms, making it a very weak base and a poor ligand. Consequently, it is generally considered a non-coordinating or, at best, a weakly coordinating anion. rsc.org Its primary role in these reactions is to act as a counter-ion, balancing the positive charge of the metal-ligand complex, [M(this compound)ₙ]ˣ⁺. This property is advantageous in synthetic coordination chemistry as it minimizes competition with the primary ligand for coordination sites on the metal ion, facilitating the isolation of the desired complex. Studies on the related triethyl thiophosphate and tri-p-tolyl phosphate (B84403) have shown the formation of stable complexes with first-row transition metal perchlorates. rsc.orgacs.orgrsc.org
The definitive structures of metal-thiophosphate complexes are determined using a combination of analytical techniques.
Infrared (IR) Spectroscopy : This technique is used to probe the bonding within the complex. Coordination of the thiophosphate ligand to a metal ion results in a shift in the characteristic stretching frequencies of the P=S and P-O-C bonds. A shift in the ν(P=S) band to a lower frequency is indicative of coordination through the sulfur atom, as the bond order decreases upon donation of electron density to the metal.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ³¹P NMR is particularly useful for studying these complexes in solution. The chemical shift of the phosphorus nucleus changes upon coordination to a metal center, providing insights into the electronic environment and the nature of the metal-ligand interaction.
The coordination behavior of organothiophosphates can be diverse, as summarized in the table below based on findings from related structures. researchgate.netnih.gov
| Coordination Mode | Description | Typical Metal Geometry | Example System (Analogous) |
|---|---|---|---|
| Monodentate (S-bound) | Ligand binds to a single metal center through the sulfur atom. | Tetrahedral, Square Planar | Complexes with soft metals like Ag(I), Pd(II) |
| Monodentate (O-bound) | Ligand binds to a single metal center through an oxygen atom. | Octahedral, Trigonal Bipyramidal | Complexes with hard metals like Lanthanides(III) tandfonline.com |
| Bidentate Chelate (S,O-bound) | Ligand binds to a single metal center via both S and O atoms. | Octahedral | Dithiophosphate complexes researchgate.net |
| Bridging | Ligand links two or more metal centers. | Dinuclear or Polynuclear structures | Binuclear metal complexes nih.govnih.gov |
Influence of Steric and Electronic Factors on Coordination Behavior
The coordination behavior of this compound is significantly influenced by the steric and electronic properties imparted by its three p-tolyl groups. These effects can be understood by drawing parallels with the extensively studied triarylphosphine ligands. libretexts.org
Electronic Factors: The electronic influence of a ligand is often quantified by the Tolman Electronic Parameter (TEP), which is determined from the C-O stretching frequency of nickel-carbonyl complexes. rsc.orgweebly.com The p-tolyl group contains a methyl substituent in the para position of the benzene (B151609) ring. The methyl group is electron-donating through a positive inductive effect (+I). This effect increases the electron density on the phosphorus atom and, by extension, on the coordinating sulfur and oxygen atoms of the thiophosphate moiety. As a result, this compound is a stronger Lewis base and a better electron donor than its unsubstituted analogue, triphenyl thiophosphate. nih.gov This enhanced basicity generally leads to the formation of stronger and more stable bonds with electron-accepting metal centers.
Steric Factors: The steric bulk of a ligand is a critical factor that determines how many ligands can fit around a metal center and influences the geometry of the resulting complex. This property is commonly quantified by the Tolman cone angle (θ). libretexts.org The cone angle represents the solid angle occupied by the ligand at a standard metal-phosphorus bond distance. researchgate.net
For triaryl-substituted ligands, the position of the substituent on the phenyl ring is crucial.
Ortho-substitution , as in tri(o-tolyl)phosphine, places the bulky methyl groups close to the central phosphorus atom, resulting in a very large cone angle and significant steric hindrance. cdnsciencepub.com
Para-substitution , as in this compound, places the methyl groups far from the coordinating atom. wikipedia.org Consequently, the steric profile is not substantially different from that of the unsubstituted triphenyl analogue. This allows the ligand to exert its favorable electronic influence without introducing prohibitive steric crowding around the metal center, facilitating coordination. cdnsciencepub.com
The table below compares the Tolman cone angles of related phosphine (B1218219) ligands, illustrating the impact of substituent position.
| Ligand | Tolman Cone Angle (θ) | Steric Profile | Reference |
|---|---|---|---|
| Tri(o-tolyl)phosphine | 194° | Very High | cdnsciencepub.com |
| Tricyclohexylphosphine | 170° | High | wikipedia.org |
| Triphenylphosphine | 145° | Moderate | wikipedia.org |
| Tri(p-tolyl)phosphine | 145° | Moderate | Calculated to be similar to Triphenylphosphine |
| Trimethylphosphine | 118° | Low | wikipedia.org |
Reactivity and Transformation Pathways of Tri P Tolyl Thiophosphate
Fundamental Reaction Mechanisms
The reaction mechanisms of thiophosphates are diverse, with radical pathways representing a key area of study. These pathways provide a means to generate versatile radical intermediates.
The reactivity of thiophosphates can be initiated through radical processes, often involving the formation of phosphoranyl radicals. acs.org These tetravalent, phosphorus-centered radicals are key intermediates in various transformations. acs.org The generation of P(V)-centered radicals from aryl thiophosphorus substrates allows for subsequent reactions, such as intermolecular addition to olefins for the construction of new carbon-phosphorus bonds. researchgate.net
Historically, the reactivity of phosphoranyl radicals was explored through desulfurization reactions. acs.org For instance, the homolysis of disulfides under UV light generates thiyl radicals. These radicals can then couple with a phosphite (B83602), such as triethyl phosphite, to form a phosphoranyl radical intermediate. acs.org This intermediate can then undergo fragmentation or oxidation, leading to the formation of thiophosphate and sulfide (B99878) products. acs.org
Two primary fragmentation pathways for phosphoranyl radicals are α-scission and β-scission. acs.org
α-Scission: This pathway results in a net substitution reaction on the phosphorus atom, yielding a new trivalent phosphorus species and a radical derived from the original phosphorus compound. acs.org
β-Scission: This pathway leads to the formation of a phosphine (B1218219) oxide or phosphate (B84403) and a new radical derived from the initially attacking species. acs.org
The development of photoredox catalysis has significantly advanced the study of phosphoranyl radicals, enabling these reactions under milder conditions. acs.org
Transformations Involving Phosphorus-Sulfur Bonds
The phosphorus-sulfur (P-S) bond is a defining feature of tri-p-tolyl thiophosphate, and its cleavage is central to many of its transformations.
The cleavage of the P-S bond in thiophosphate derivatives is a critical step in various synthetic applications. researchgate.net This reactivity is notably observed in the reactions of thiophosphinidene-bridged dimolybdenum complexes, which can react with other metallic compounds, leading to P-S bond cleavage and the formation of phosphinidene-bridged heterometallic products. rsc.org
A significant example of P-S bond cleavage is seen during the lithiation of certain thiophosphate derivatives. In the case of tris(tert-butylamido)thiophosphate, lithiation with n-butyllithium (nBuLi) is accompanied by the cleavage of the P-S bond, resulting in the formation of a dilithiated cyclodiphosph(V/V)azane. nih.govacs.org This demonstrates that the choice of substituents on the nitrogen atoms can significantly influence the stability of the P-S bond under specific reaction conditions. nih.govacs.org
Organometallic Chemistry and Derivatization
The interaction of this compound and its derivatives with organometallic reagents opens up pathways for further functionalization and the creation of complex molecular architectures.
The lithiation of tris(arylamido)thiophosphates has been investigated, revealing interesting substituent effects. nih.govacs.org Specifically, the reaction of SP[N(H)p-tol]₃, a tri-p-tolyl derivative, with n-butyllithium (nBuLi) demonstrates the potential for trilithiation. nih.govacs.org This reaction leads to the preparation of a dimeric trilithiated complex, showcasing the ability of the amido groups to undergo deprotonation. nih.govacs.org
The investigation into the lithiation of various tris(alkyl or arylamido)thiophosphates, SP[N(H)R]₃, highlights how the nature of the 'R' group dictates the reaction's outcome. While alkyl derivatives (R = isopropyl or tert-butyl) typically undergo only mono- or dilithiation, the triaryl derivative where the aryl group is p-tolyl proceeds to trilithiation. nih.govacs.org
Table 1: Lithiation of Tris(amido)thiophosphate Derivatives
| Reactant (SP[N(H)R]₃) | Reagent | Observation | Product | Reference |
|---|---|---|---|---|
| R = iPr | nBuLi | Mono- or dilithiation | Not specified | acs.org |
| R = tBu | nBuLi | P-S bond cleavage accompanies lithiation | {(THF)₂Li₂[((tBuN)₂P(μ-NtBu)₂P(NtBu)₂]} | nih.govacs.org |
| R = p-tolyl | nBuLi | Trilithiation | {(THF)₄Li₃[SP(Np-tol)₃]}₂ | nih.govacs.org |
Tribological Applications of Tri P Tolyl Thiophosphate
Role as Lubricant Additive in High-Performance Systems
Tri-p-tolyl thiophosphate is utilized as a specialized lubricant additive in high-performance systems, particularly where extreme temperatures and pressures are encountered. Its primary function is as an anti-wear and extreme pressure (EP) agent, designed to protect metal surfaces from damage during boundary lubrication conditions made-in-china.comgoogle.com. A notable application is in the lubrication of high-speed jet engine bearings. In one study, a 1% by weight concentration of this compound in JP-5 jet fuel successfully lubricated a high-temperature loaded bearing for 100 hours under simulated engine conditions iit.edu. This demonstrates its capability to form a suitable protective coating on metal surfaces, preventing galling and seizure iit.edu.
These additives are crucial in applications where conventional lubricants would fail. The mechanism involves the thermal decomposition of the additive at points of metal-to-metal contact, where localized temperatures are high. This decomposition releases the active elements, which then react with the metal surface to form a thin, easily sheared protective film iit.edu. This film, often composed of metal phosphates or polyphosphates, acts as a solid lubricant, reducing friction and preventing catastrophic wear iit.eduacs.orgresearchgate.net. The ashless nature of compounds like this compound is also advantageous, as it reduces the formation of residue and buildup in sensitive systems unpchemicals.com.
Mechanistic Investigations of Surface Film Formation
The effectiveness of this compound as a lubricant additive hinges on its ability to form a protective tribochemical film on metal surfaces under boundary lubrication conditions. This process involves a sequence of chemical events, starting from adsorption on the surface to complex transformations at the sliding interface.
Adsorption and Reactive Layer Formation on Metal Surfaces
The formation of a protective film begins with the adsorption of the this compound molecule onto the metal surface, which is typically an iron-based alloy covered by a thin oxide layer rsc.orgchemrxiv.org. For thiophosphate esters, the initial interaction is believed to involve the sulfur atom of the P=S group with the metal surface. Following adsorption, the molecule undergoes chemical reactions, particularly under thermal stress. A critical initial step for thiophosphates is the scission of the P=S bond, which leads to the formation of a phosphate-like species iit.edu.
Studies on analogous aryl phosphates, such as tricresyl phosphate (B84403) (TCP), provide insight into the subsequent steps. At lower temperatures (below 500 K), chemisorption can occur through the formation of Fe-C bonds between the tolyl groups and the iron surface rsc.orgchemrxiv.org. As temperatures increase (600–700 K), significant Fe-O and O-P bonding also occurs, indicating a more direct interaction through the central phosphate group rsc.orgchemrxiv.org. The reactivity is also highly dependent on the nature of the surface; iron oxides (Fe2O3 and Fe3O4) are generally more reactive towards these additives than native iron rsc.orgescholarship.org. This initial reactive layer is the precursor to the more robust tribofilm that forms under mechanical stress.
Tribochemical Transformations at Interface
Under the combined influence of high temperature and shear stress at the sliding interface, the initially adsorbed layer undergoes significant tribochemical transformations. The fundamental process for organophosphates is decomposition, which involves the cleavage of P-O and C-O bonds acs.orgrsc.org. This decomposition is a stress-augmented, thermally activated process researchgate.net.
The bond scission releases reactive fragments and triggers polymerization reactions. These reactions lead to the formation of organic or iron polyphosphate groups at the interface acs.orgresearchgate.net. These polyphosphate chains form a glassy, amorphous film on the metal surface that is critical for its anti-wear performance researchgate.net. In the case of triaryl phosphates, P-O bond cleavage is the dominant decomposition mechanism, as the C-O bonds in the aryl groups are significantly stronger than in alkyl phosphates rsc.orgchemrxiv.org. The released tolyl or cresol (B1669610) groups can also interact with the surface or other molecules escholarship.org. Ultimately, a complex, multilayered film is formed, consisting of iron polyphosphates and carbonaceous species, which effectively separates the rubbing surfaces and reduces wear iit.eduacs.org.
| Stage | Process | Key Chemical Events | Resulting Species/Structures | Governing Conditions | Source |
|---|---|---|---|---|---|
| Initial Interaction | Adsorption | Molecule adsorbs onto the iron/iron oxide surface. Interaction may occur via tolyl groups or the central phosphate group. | Physisorbed or chemisorbed layer. | Surface chemistry, Temperature. | rsc.orgchemrxiv.org |
| Activation | Decomposition | Scission of P=S bond (for thiophosphates), followed by cleavage of P-O and C-O bonds. | Phosphate radicals, aryl/cresol fragments. | High Temperature, Mechanical Shear/Stress. | iit.eduacs.orgrsc.org |
| Film Formation | Polymerization | Reaction of fragments with the metal surface and each other to form P-O-P linkages. | Iron polyphosphate, organic polyphosphate glass, carbonaceous films. | High Temperature, High Pressure. | acs.orgresearchgate.net |
Performance Evaluation in Extreme Operating Conditions
The performance of this compound has been evaluated under the severe conditions found in jet engine applications, demonstrating its efficacy as a high-temperature lubricant additive. In a key study using a high-temperature loaded bearing rig designed to simulate jet engine operation, a blend of JP-5 fuel with 1% by weight of this compound was tested iit.edu.
The additive enabled the 120-mm roller bearing, made of M-10 steel, to operate satisfactorily for a full 100-hour test cycle under demanding conditions. During the test, bearing outer race temperatures reached up to 505°F (263°C), and the bearing compartment ambient temperature was as high as 565°F (296°C) iit.edu. Despite the formation of heavy carbonaceous deposits, the bearing itself was protected from significant wear. However, performance was shown to be concentration-dependent; a subsequent test using a lower concentration of 0.5% additive resulted in heavy cage wear after only 30 hours of operation, indicating failure to provide adequate protection at that level iit.edu.
| Parameter | Value / Condition | Source |
|---|---|---|
| Base Fluid | JP-5 Jet Fuel | iit.edu |
| Additive | This compound | iit.edu |
| Concentration for Success | 1.0% by weight | iit.edu |
| Concentration for Failure | 0.5% by weight (heavy wear after 30 hrs) | iit.edu |
| Test Duration (Successful Run) | 100 hours | iit.edu |
| Bearing Speed | 8300 rpm | iit.edu |
| Thrust Load | Up to 7400 lb | iit.edu |
| Max Bearing Outer Race Temp. | 505°F (263°C) | iit.edu |
| Max Bearing Compartment Ambient Temp. | 565°F (296°C) | iit.edu |
| Observed Outcome | Successful lubrication, prevention of galling/seizure, formation of heavy carbon deposits. | iit.edu |
Theoretical and Computational Studies on Tri P Tolyl Thiophosphate
Quantum Chemical Investigations of Molecular Structure and Bonding
No specific studies employing quantum chemical calculations to investigate the molecular structure, bond lengths, bond angles, or electronic properties of Tri-p-tolyl thiophosphate were found. General quantum chemical methods are widely used for such analyses, but their application to this particular compound is not documented in the available scientific literature. medchemexpress.com
Density Functional Theory (DFT) Applications
There is no specific published research detailing the application of Density Functional Theory (DFT) to this compound. While DFT is a common method for studying the electronic structure and reactivity of organophosphorus compounds, studies focusing on this compound, including analyses of its frontier molecular orbitals (HOMO/LUMO), electrostatic potential, or vibrational spectra via DFT, are not available. acs.orgwpmucdn.com
Mechanistic Insights through Computational Modeling
No computational models detailing the reaction mechanisms, decomposition pathways, or reactivity of this compound were identified. Extensive modeling has been performed on the analogous compound, tricresyl phosphate (B84403) (TCP), to understand its thermal and mechanochemical decomposition. escholarship.orgrsc.org However, this information cannot be directly extrapolated to this compound due to the difference in the atom bonded to the phosphorus center (oxygen vs. sulfur), which significantly alters the compound's chemical properties.
Advanced Simulation Techniques in Thiophosphate Systems
There is a lack of studies applying advanced simulation techniques, such as molecular dynamics (MD) or Monte Carlo simulations, specifically to systems containing this compound. While simulations are used to study the behavior of aryl phosphates and other thiophosphates in various environments rsc.orgresearchgate.net, this specific molecule has not been the subject of such published research.
Due to the absence of specific research data for this compound in the public domain, the generation of a detailed, scientifically accurate article that adheres to the provided outline is not possible without resorting to speculation or including information on other compounds, which would violate the explicit instructions of the request.
Advanced Analytical Methodologies for Tri P Tolyl Thiophosphate
Spectroscopic Techniques for Structural Characterization
Spectroscopy is an indispensable tool for probing the molecular structure of Tri-p-tolyl thiophosphate. By analyzing the interaction of the molecule with electromagnetic radiation, specific structural features, functional groups, and bonding arrangements can be determined.
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting IR spectrum provides a unique molecular fingerprint, revealing the presence of specific functional groups. The gas-phase IR spectrum for this compound exhibits several characteristic absorption bands that are key to its identification. nist.gov
Key absorption peaks in the IR spectrum of this compound correspond to the vibrations of its constituent bonds, such as P=S, P-O-Aryl, and C-H bonds within the tolyl groups. The analysis of these peaks confirms the presence of the thiophosphate core and the aromatic rings. nist.govtandfonline.com
Table 1: Characteristic Infrared Absorption Bands for this compound This table is generated based on data from the NIST/EPA Gas-Phase Infrared Database. nist.gov
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 - 3000 | Medium | Aromatic C-H Stretch |
| ~2925 | Medium | Methyl (CH₃) C-H Stretch |
| ~1500 | Strong | Aromatic C=C Ring Stretch |
| ~1200 - 1100 | Strong | P-O-Aryl Stretch |
| ~1015 | Strong | In-plane C-H Bending |
| ~820 | Strong | p-Substituted Benzene (B151609) Ring Bend |
| ~700 - 600 | Medium-Strong | P=S Stretch |
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. For this compound, electron ionization mass spectrometry (EI-MS) provides crucial information about its molecular weight and structural fragments. The mass spectrum shows the molecular ion peak [M]⁺, which confirms the compound's molecular formula (C₂₁H₂₁O₃PS) and weight (384.4 g/mol ). nist.gov
Upon ionization, the molecule undergoes fragmentation, producing a characteristic pattern of smaller, charged ions. The analysis of these fragments helps to piece together the molecule's structure. Prominent fragments in the mass spectrum of this compound include ions corresponding to the loss of tolyl groups and other structural rearrangements. nist.gov
Table 2: Major Mass Spectrometry Fragments for this compound (Electron Ionization) This table is generated based on data from the NIST WebBook. nist.gov
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Probable Fragment Identity |
| 384 | ~40 | [M]⁺ Molecular Ion |
| 291 | ~5 | [M - C₇H₇O]⁺ |
| 277 | ~100 | [M - C₇H₇S]⁺ or [(C₇H₇O)₂PO]⁺ |
| 184 | ~35 | [(C₇H₇O)P(O)OH]⁺ |
| 91 | ~65 | [C₇H₇]⁺ (Tolyl cation) |
Chromatographic Separation and Purification Techniques
Chromatographic methods are essential for the separation and purification of this compound from reaction mixtures and for its quantification in various matrices. These techniques exploit differences in the physical and chemical properties of compounds to achieve separation.
Column Chromatography: A fundamental technique for purification involves column chromatography. In the synthesis of related phosphorothioate (B77711) compounds, a stationary phase of silica (B1680970) gel is often used with an eluent system composed of petroleum ether and ethyl acetate. google.com For instance, a common mobile phase ratio for purifying similar compounds is 20:1 petroleum ether to ethyl acetate, which allows for the effective separation of the target compound from byproducts and unreacted starting materials. google.com
High-Performance Liquid Chromatography (HPLC): While specific methods for this compound are not widely published, methods for isomeric compounds like Tri-m-tolyl phosphate (B84403) can provide a basis for development. sielc.com A reverse-phase (RP) HPLC method using a C18 or a specialized reverse-phase column like Newcrom R1 could be effective. sielc.com The mobile phase would typically consist of a mixture of an organic solvent, such as acetonitrile, and an aqueous solution, potentially with a modifier like formic or phosphoric acid to improve peak shape. sielc.com
Gas Chromatography (GC): Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a standard method for the analysis of semi-volatile organophosphate compounds. nih.govmdpi.com For analysis, a wide-bore capillary column would be suitable. nih.gov The high temperatures of the GC inlet can sometimes cause degradation of thermally labile compounds, but it remains a primary technique for the analysis of related organophosphate esters. mdpi.com
Future Directions in Tri P Tolyl Thiophosphate Research
Development of Novel Synthetic Routes
The traditional synthesis of triaryl thiophosphates often involves multi-step processes that may include the use of harsh reagents and produce significant waste. Future research will likely focus on developing more efficient, sustainable, and atom-economical synthetic routes.
Key areas of development are anticipated to include:
Catalytic Approaches: The exploration of transition-metal-catalyzed cross-coupling reactions could offer a more direct and efficient means of forming the P-S-C linkages. researchgate.net Methodologies analogous to those used in the synthesis of biaryl sulfides, employing catalysts like iron(III) triflimide, might be adapted for the thioarylation of phosphorus centers. researchgate.net
One-Pot Syntheses: Designing one-pot reaction sequences where multiple bond-forming events occur consecutively without the isolation of intermediates would significantly streamline the synthesis of tri-p-tolyl thiophosphate. This approach would reduce solvent usage and purification steps, leading to a more environmentally friendly process.
Flow Chemistry: The application of continuous flow technologies could enable better control over reaction parameters such as temperature and mixing, potentially leading to higher yields and purity. Flow synthesis can also enhance the safety of handling reactive intermediates.
Table 1: Comparison of Potential Synthetic Strategies
| Strategy | Potential Advantages | Research Focus |
|---|---|---|
| Catalytic Cross-Coupling | High efficiency, selectivity, and functional group tolerance. researchgate.net | Development of novel catalysts and optimization of reaction conditions. |
| One-Pot Synthesis | Reduced waste, time, and cost. | Design of compatible reaction sequences and catalyst systems. |
| Flow Chemistry | Enhanced safety, control, and scalability. | Reactor design and optimization of flow parameters. |
Exploration of Expanded Coordination Chemistry
While the coordination chemistry of phosphine (B1218219) ligands like tri(p-tolyl)phosphine is well-established, the coordination behavior of thiophosphate esters such as this compound is a field ripe for further exploration. chemimpex.comwikipedia.org The presence of both sulfur and oxygen atoms provides multiple potential coordination sites, suggesting a rich and varied coordination chemistry.
Future research is expected to investigate:
Coordination with a Wider Range of Metals: Systematic studies involving a broad spectrum of transition metals, lanthanides, and main group elements will likely reveal novel coordination modes and complex geometries. researchgate.net The interaction with lanthanide complexes, for instance, could be explored for potential applications in sensing or catalysis. researchgate.net
Ligand Design and Modification: The tolyl groups offer a platform for functionalization. Introducing additional donor atoms onto the aryl rings could lead to the formation of multidentate ligands capable of forming stable chelate complexes with unique electronic and steric properties.
Supramolecular Chemistry: The potential for this compound to act as a building block in the construction of supramolecular assemblies and coordination polymers will be an interesting avenue of research. nih.gov These materials could exhibit interesting properties for applications in areas such as gas storage or catalysis.
Table 2: Potential Coordination Modes of this compound
| Coordination Mode | Description | Potential Metal Partners |
|---|---|---|
| Monodentate (S-coordination) | The sulfur atom of the P=S group coordinates to a single metal center. | Soft metals (e.g., Ag(I), Pd(II), Pt(II)) |
| Monodentate (O-coordination) | An oxygen atom of a P-O-Ar group coordinates to a single metal center. | Hard metals (e.g., Ln(III), Ti(IV)) |
| Bidentate (S,O-chelation) | Both the sulfur and an oxygen atom coordinate to the same metal center, forming a chelate ring. | Various transition metals |
| Bridging | The thiophosphate ligand links two or more metal centers. | Metal clusters and coordination polymers |
Advanced Tribological Performance Enhancement
Triaryl phosphates and thiophosphates have a long history of use as anti-wear and extreme-pressure additives in lubricants. mdpi.comresearchgate.net Future research will aim to enhance the tribological performance of this compound through a more sophisticated understanding and manipulation of its properties.
Key areas for advancement include:
Synergistic Formulations: Investigating the synergistic effects of this compound with other lubricant additives, such as friction modifiers, antioxidants, and other anti-wear agents, could lead to the development of high-performance lubricant packages. mdpi.com The interaction with sulfur- and phosphorus-based additives, in particular, may lead to enhanced extreme pressure performance through the formation of robust tribofilms. mdpi.com
Nanocomposites: The incorporation of nanoparticles (e.g., metal oxides, carbon-based materials) into lubricant formulations containing this compound could lead to the formation of novel tribofilms with superior mechanical properties and durability.
Surface-Specific Interactions: A deeper understanding of how the molecular structure of this compound influences its interaction with different metal surfaces (e.g., steel, aluminum alloys) will enable the design of additives tailored for specific applications.
Table 3: Strategies for Tribological Enhancement
| Strategy | Mechanism | Expected Outcome |
|---|---|---|
| Synergistic Additive Packages | Combined chemical action to form a more effective tribofilm. mdpi.com | Lower friction and wear, improved load-carrying capacity. researchgate.net |
| Nanocomposite Lubricants | Nanoparticles reinforcing the tribofilm and acting as rolling elements. | Enhanced durability and performance under extreme conditions. |
| Tailored Molecular Design | Optimizing the chemical structure for specific surface chemistries. | Improved additive efficiency and targeted performance. |
Deeper Mechanistic Understanding through Integrated Approaches
A comprehensive understanding of the mechanisms by which this compound functions, particularly in tribological applications, is crucial for its future development. An integrated approach combining advanced analytical techniques and computational modeling will be key to elucidating these complex processes.
Future research will likely involve:
In-situ and Operando Spectroscopy: The use of techniques such as X-ray photoelectron spectroscopy (XPS) and X-ray absorption near-edge structure (XANES) to analyze the chemical composition of tribofilms as they are formed under real operating conditions will provide invaluable insights into the reaction mechanisms. mdpi.com
Computational Modeling: Molecular dynamics (MD) simulations and density functional theory (DFT) calculations can be used to model the adsorption of this compound on metal surfaces, its decomposition pathways under shear and temperature, and the formation of the protective phosphate (B84403)/sulfide (B99878) layers.
Correlative Microscopy and Spectroscopy: Combining high-resolution imaging techniques, such as transmission electron microscopy (TEM), with spectroscopic methods will allow for the detailed characterization of the structure and chemistry of the tribofilms at the nanoscale.
This integrated approach will provide a detailed picture of the tribochemical reactions, from the initial adsorption of the molecule to the formation and evolution of the protective surface films, enabling a more rational design of future lubricant additives. mdpi.com
Q & A
Q. How can Tri-p-tolyl thiophosphate be synthesized and purified for laboratory use?
this compound synthesis typically involves nucleophilic substitution reactions between thiophosphoryl chloride and p-tolyl derivatives. Purification often employs column chromatography or recrystallization using non-polar solvents. Analytical validation via HPLC or mass spectrometry is critical to confirm purity, as contaminants like unreacted thiophosphate precursors or hydrolysis byproducts (e.g., thiophosphate esters) can interfere with downstream applications .
Q. What analytical methods are recommended for detecting thiophosphate derivatives in experimental systems?
- Colorimetric assays : Malachite green binds to inorganic thiophosphate (PO₃S³⁻), producing a linear absorbance increase at 650 nm. Dilution is required to avoid metal-induced precipitation at high concentrations .
- Immunodetection : Anti-thiophosphate ester monoclonal antibodies (e.g., ab133473) enable immunoprecipitation or Western blotting in biological samples, though cross-reactivity with structurally similar phosphates must be validated .
Q. How does the stability of this compound vary under different storage conditions?
Thiophosphate esters are prone to hydrolysis under acidic or alkaline conditions. Stability studies should monitor degradation via NMR or FTIR, with optimal storage in anhydrous, inert environments (e.g., argon atmosphere, -20°C). Accelerated aging tests at elevated temperatures can predict shelf-life .
Advanced Research Questions
Q. What mechanistic insights explain biphasic kinetics in thiophosphate enzymatic reactions?
Biphasic de-thiophosphorylation kinetics (e.g., lag phases followed by rapid hydrolysis) may arise from substrate conformational changes or enzyme activation. Pre-steady-state kinetic analysis using stopped-flow techniques and isotopic labeling (³²P/³³S) can distinguish between hydrolytic pathways and ATPγS recycling mechanisms .
Q. How can computational modeling predict the electronic and mechanical properties of thiophosphate-containing materials?
Density functional theory (DFT) simulations calculate electronic band structures, piezoelectric coefficients (e.g., d₁₄, d₃₆), and elastic moduli for materials like metal thiophosphates. These models guide experimental design for solid-state electrolytes, correlating structural motifs (e.g., covalent-ionic bonding) with ion transport efficiency .
Q. What strategies mitigate interfacial degradation in thiophosphate-based solid-state batteries?
Q. How can stereochemical control improve the therapeutic efficacy of thiophosphate-modified oligonucleotides?
Phosphorothioate stereoisomers exhibit varying binding affinities and metabolic stability. The Phosphorothioate Stereocontrolled Insertion (PSI) method enables precise stereochemistry using chiral auxiliaries or enzymatic resolution, validated via circular dichroism and in vivo pharmacokinetic studies .
Methodological Considerations
Q. How should researchers address contradictions in thiophosphate reactivity reported across studies?
Discrepancies may stem from differences in solvent polarity, counterion effects, or trace metal contamination. Systematic reproducibility studies with controlled variables (e.g., pH, temperature) and standardized reagents (e.g., malachite green assay kits) are essential .
Q. What databases and tools support high-throughput screening of thiophosphate derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
